molecular formula C12H13N3O B14477574 3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole CAS No. 66115-58-0

3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole

Katalognummer: B14477574
CAS-Nummer: 66115-58-0
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: CGKLYUFBQMPEAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole is a heterocyclic compound that features both an imidazole and an indole ring in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a substituted indole with an imidazole derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize large-scale reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also becoming more prevalent in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole apart from similar compounds is its unique combination of the imidazole and indole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Eigenschaften

CAS-Nummer

66115-58-0

Molekularformel

C12H13N3O

Molekulargewicht

215.25 g/mol

IUPAC-Name

3-(4,5-dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole

InChI

InChI=1S/C12H13N3O/c1-16-8-2-3-11-9(6-8)10(7-15-11)12-13-4-5-14-12/h2-3,6-7,15H,4-5H2,1H3,(H,13,14)

InChI-Schlüssel

CGKLYUFBQMPEAY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)NC=C2C3=NCCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.